Nuclotixene, trans-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nuclotixene, trans- es un compuesto sintético conocido por sus propiedades químicas únicas y aplicaciones potenciales en varios campos. Es un miembro de la familia del cicloocteno, caracterizado por su configuración trans, que confiere reactividad y estabilidad específicas a la molécula.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La preparación de Nuclotixene, trans- típicamente implica la fotoisomerización de su isómero cis. Este proceso se lleva a cabo utilizando un fotoreactor de flujo, que permite una producción eficiente y de alto rendimiento. Las condiciones de reacción incluyen el uso de longitudes de onda específicas de luz para inducir la isomerización, junto con solventes y catalizadores apropiados para facilitar la reacción .

Métodos de Producción Industrial

En un entorno industrial, la producción de Nuclotixene, trans- se puede escalar utilizando fotoreactores de flujo continuo. Estos reactores están diseñados para manejar grandes volúmenes de reactivos y proporcionar una exposición constante a la luz, asegurando una conversión uniforme del isómero cis al isómero trans. El proceso está optimizado para la rentabilidad y el alto rendimiento .

Análisis De Reacciones Químicas

Tipos de Reacciones

Nuclotixene, trans- se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo facilitado por reactivos como halógenos o nucleófilos

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios nucleófilos y electrófilos. Las condiciones de reacción varían según la transformación deseada, pero generalmente involucran temperaturas controladas, solventes específicos y catalizadores para mejorar las velocidades de reacción .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen del tipo específico de reacción y los reactivos utilizados. Por ejemplo, la oxidación de Nuclotixene, trans- puede producir epóxidos o cetonas, mientras que la reducción puede producir alcoholes o alcanos. Las reacciones de sustitución pueden resultar en la formación de varios derivados sustituidos .

Aplicaciones Científicas De Investigación

Nuclotixene, trans- tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como reactivo en la síntesis orgánica, particularmente en la formación de moléculas complejas a través de reacciones de cicloadición.

Biología: Sirve como una sonda en química bioortogonal, lo que permite el etiquetado y el seguimiento de biomoléculas en sistemas vivos.

Medicina: Tiene aplicaciones terapéuticas potenciales, particularmente en sistemas de administración de fármacos y como precursor para la síntesis de compuestos farmacológicamente activos.

Industria: Se utiliza en la producción de materiales avanzados, como polímeros y nanomateriales, debido a su reactividad y estabilidad únicas .

Mecanismo De Acción

El mecanismo de acción de Nuclotixene, trans- implica su interacción con objetivos moleculares y vías específicas. Puede sufrir reacciones bioortogonales, que son altamente selectivas y ocurren sin interferir con los procesos bioquímicos nativos. Estas reacciones típicamente implican la formación de enlaces covalentes con moléculas diana, facilitadas por la reactividad única de la configuración trans .

Comparación Con Compuestos Similares

Nuclotixene, trans- se puede comparar con otros compuestos similares, como el trans-cicloocteno y el trans-estilbeno. Estos compuestos comparten características estructurales similares, pero difieren en su reactividad y aplicaciones. Por ejemplo:

Trans-cicloocteno: Conocido por su alta reactividad en química bioortogonal, particularmente en reacciones de ligación de tetrazina.

Trans-estilbeno: Utilizado en estudios fotoquímicos y como precursor para la síntesis de varios compuestos orgánicos .

Nuclotixene, trans- destaca por su combinación única de estabilidad y reactividad, convirtiéndolo en un compuesto valioso tanto en investigación como en aplicaciones industriales.

Propiedades

Número CAS |

62908-55-8 |

|---|---|

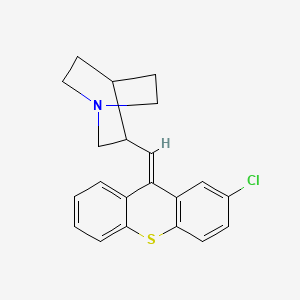

Fórmula molecular |

C21H20ClNS |

Peso molecular |

353.9 g/mol |

Nombre IUPAC |

3-[(E)-(2-chlorothioxanthen-9-ylidene)methyl]-1-azabicyclo[2.2.2]octane |

InChI |

InChI=1S/C21H20ClNS/c22-16-5-6-21-19(12-16)18(17-3-1-2-4-20(17)24-21)11-15-13-23-9-7-14(15)8-10-23/h1-6,11-12,14-15H,7-10,13H2/b18-11+ |

Clave InChI |

FCXKKBQJIUTOHH-WOJGMQOQSA-N |

SMILES isomérico |

C1CN2CCC1C(C2)/C=C/3\C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |

SMILES canónico |

C1CN2CCC1C(C2)C=C3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B12302585.png)

![rac-1-tert-butyl 3'a-methyl (3'aR,6'aR)-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-1,3'a-dicarboxylate, cis](/img/structure/B12302615.png)

![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B12302629.png)

![N-[2-[2-[2-[2-[2-[2-[2-[2-(carbamothioylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12302644.png)